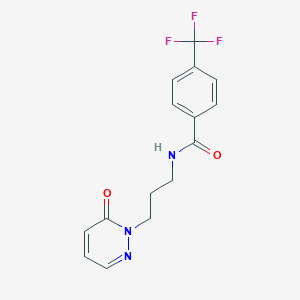

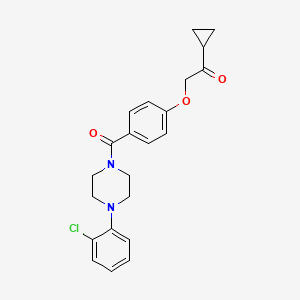

Methanesulfonic acid 5-chloro-8-quinolyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

GC-MS analysis of reactions of methanesulfonic acid (MSA) and isotopically labeled methanol (18O-label) confirm methanol C-O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Methanesulfonic acid and its derivatives serve as catalysts or intermediates in organic synthesis. For example, copper methanesulfonate has been utilized as a homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols, showing excellent recovery and reusability characteristics (Jiang, 2005). Similarly, methanesulfonic acid supported on alumina was employed for microwave-assisted esterification reactions, resulting in good yields and purity of the esters without the need for solvents, highlighting an environmentally friendly and efficient protocol (Fabián et al., 2014).

Battery Technology

In the realm of high-voltage battery technology, derivatives of methanesulfonic acid, such as (Trimethylsilyl)methanesulfonate (TMSOMs), have been investigated for their potential to enhance the performance of lithium-rich layered oxide batteries. TMSOMs, in particular, can form a protective layer on the electrode surface, leading to remarkable improvements in capacity retention and rate performance by mitigating electrolyte decomposition and scavenging harmful fluoride species (Lim et al., 2016).

Corrosion Inhibition

Methanesulfonic acid derivatives have also shown potential in corrosion inhibition. For instance, quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrated significant corrosion inhibition on mild steel in acidic media. These compounds form a pseudo-capacitive protective film on the steel surface, protecting it from direct acid attack. Their adsorption on mild steel follows the Langmuir adsorption isotherm model, indicating a strong interaction with the surface (Olasunkanmi et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(5-chloroquinolin-8-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-16(13,14)15-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQXQWANWUTTTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)